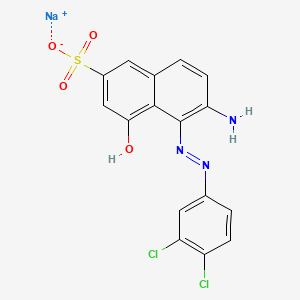

Sodium 6-amino-5-((3,4-dichlorophenyl)azo)-4-hydroxynaphthalene-2-sulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dimethyl fumarate, also known as EINECS 251-863-7, is a methyl ester of fumaric acid. It is a white crystalline solid with the molecular formula C6H8O4. This compound is widely recognized for its applications in the pharmaceutical industry, particularly in the treatment of multiple sclerosis and psoriasis. Dimethyl fumarate is known for its immunomodulatory, anti-inflammatory, and antioxidant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dimethyl fumarate can be synthesized through the esterification of fumaric acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating fumaric acid and methanol under reflux conditions to produce dimethyl fumarate. The reaction can be represented as follows:

C4H4O4+2CH3OH→C6H8O4+2H2O

Industrial Production Methods: In industrial settings, dimethyl fumarate is produced using continuous-flow synthesis, which allows for efficient and scalable production. The process involves the use of solid acid catalysts, such as titanium dioxide or zirconium sulfate, to enhance the reaction rate and yield. The reaction conditions are optimized to achieve high purity and yield of dimethyl fumarate.

Chemical Reactions Analysis

Types of Reactions: Dimethyl fumarate undergoes various chemical reactions, including:

Oxidation: Dimethyl fumarate can be oxidized to produce fumaric acid.

Reduction: It can be reduced to form succinic acid.

Substitution: Dimethyl fumarate can participate in nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products:

Oxidation: Fumaric acid

Reduction: Succinic acid

Substitution: Various substituted fumarates depending on the nucleophile used

Scientific Research Applications

Dimethyl fumarate has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Dimethyl fumarate is studied for its effects on cellular metabolism and oxidative stress.

Medicine: It is an FDA-approved drug for the treatment of relapsing-remitting multiple sclerosis and psoriasis. It has shown potential in treating other inflammatory and autoimmune diseases.

Industry: Dimethyl fumarate is used as a biocide to prevent mold growth in furniture and shoes during storage and transport.

Mechanism of Action

Dimethyl fumarate exerts its effects through multiple mechanisms:

Activation of Nrf2 Pathway: Dimethyl fumarate and its metabolite monomethyl fumarate activate the nuclear factor erythroid-derived 2-related factor 2 (Nrf2) pathway, which induces the expression of antioxidant response element genes. This pathway helps protect cells from oxidative stress.

Inhibition of NF-κB Pathway: Dimethyl fumarate inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines and mediators.

Immunomodulation: It promotes the differentiation of type II myeloid cells and Th2 cells, leading to an anti-inflammatory immune response.

Comparison with Similar Compounds

Dimethyl fumarate can be compared with other similar compounds, such as:

Diethyl fumarate: Another ester of fumaric acid, used in similar applications but with different pharmacokinetic properties.

Dimethyl maleate: An isomer of dimethyl fumarate, with different reactivity and applications.

Monomethyl fumarate: The primary metabolite of dimethyl fumarate, with similar biological activities.

Uniqueness: Dimethyl fumarate is unique due to its dual role as an anti-inflammatory and neuroprotective agent. Its ability to activate the Nrf2 pathway and inhibit the NF-κB pathway makes it a versatile compound with broad therapeutic potential.

Properties

CAS No. |

34179-43-6 |

|---|---|

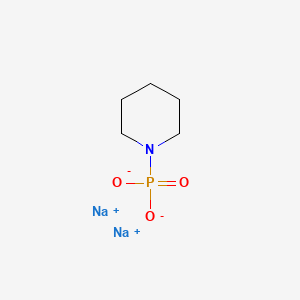

Molecular Formula |

C16H10Cl2N3NaO4S |

Molecular Weight |

434.2 g/mol |

IUPAC Name |

sodium;6-amino-5-[(3,4-dichlorophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C16H11Cl2N3O4S.Na/c17-11-3-2-9(6-12(11)18)20-21-16-13(19)4-1-8-5-10(26(23,24)25)7-14(22)15(8)16;/h1-7,22H,19H2,(H,23,24,25);/q;+1/p-1 |

InChI Key |

IOMBKEFGGLGPJX-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)[O-])O)N=NC3=CC(=C(C=C3)Cl)Cl)N.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.